molecular formula C18H15NO3 B4715083 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide

Cat. No.: B4715083
M. Wt: 293.3 g/mol
InChI Key: YUDWMMCYWKMGRB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide: is a synthetic organic compound with the molecular formula C17H15NO3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and acetophenone, under acidic or basic conditions.

    Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetylation: The final step involves the acetylation of the benzofuran derivative using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the benzoyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)acetamide
  • N-(2-benzoyl-1-benzofuran-5-yl)acetamide
  • N-(2-benzoyl-1-benzofuran-7-yl)acetamide

Comparison: N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide is unique due to the specific positioning of the methyl group on the benzofuran ring, which can influence its biological activity and chemical reactivity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-15-9-8-14(19-12(2)20)10-16(15)22-18(11)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDWMMCYWKMGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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